4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, followed by purification steps like recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1892512-45-6 |
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Molecular Formula |
C14H11FN2O |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H11FN2O/c15-10-5-7-11(8-6-10)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
InChI Key |
HLODISACBOFSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)F |
Purity |
95 |
Origin of Product |
United States |
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